4-Methoxypyrido[2,3-d]pyrimidine
Description
4-Methoxypyrido[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused bicyclic structure comprising pyridine and pyrimidine rings, with a methoxy (-OCH₃) substituent at the 4-position (Fig. 1). This scaffold has garnered attention in medicinal chemistry due to its structural versatility and bioactivity. Derivatives of pyrido[2,3-d]pyrimidine are explored for anticancer, antimicrobial, and kinase inhibitory properties, with substitution patterns critically influencing their pharmacological profiles .

Properties
IUPAC Name |
4-methoxypyrido[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-12-8-6-3-2-4-9-7(6)10-5-11-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRIWZWRQAYTQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344211 | |
| Record name | 4-Methoxypyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28732-78-7 | |
| Record name | 4-Methoxypyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Methoxypyrido[2,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of 4-amino-5-formylpyrimidines with appropriate reagents. For instance, the reaction of 4-amino-5-formylpyrimidines with methoxy-substituted benzaldehydes under basic conditions can lead to the formation of this compound . Industrial production methods often involve multi-step synthesis starting from readily available precursors, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Methoxypyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include basic or acidic catalysts, appropriate solvents, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 4-methoxypyrido[2,3-d]pyrimidine derivatives as effective anticancer agents. A significant focus has been on their ability to inhibit various cancer cell lines.
- Synthesis and Evaluation : A series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives were synthesized and evaluated for cytotoxicity against the NCI 60 human cancer cell line panel. Some derivatives exhibited selective activity against breast cancer (MCF-7) and renal cancer (UO-31) cell lines, suggesting their potential as targeted therapies in oncology .
- Mechanism of Action : The anticancer mechanisms of these compounds often involve the inhibition of key signaling pathways related to cell proliferation, differentiation, and apoptosis. This targeted approach minimizes damage to normal cells, a common drawback of traditional chemotherapy .
Neurological Applications
This compound derivatives have also shown promise in treating various neurological disorders:
- Cognitive Disorders : Certain derivatives act as cannabinoid-1 (CB1) receptor antagonists, which can be beneficial in treating conditions such as psychosis, memory deficits, and cognitive disorders including Alzheimer’s disease . This highlights their role in modulating neurochemical pathways involved in cognition and memory.
- Additional Neurological Conditions : The compounds have been investigated for their potential in treating anxiety disorders, epilepsy, Parkinson's disease, and even substance abuse disorders . Their broad spectrum of action makes them valuable candidates for further research in neuropharmacology.
Other Medicinal Applications
Beyond cancer and neurological disorders, this compound derivatives are being explored for various other therapeutic applications:
- Antimicrobial Activity : Some studies indicate that pyrido[2,3-d]pyrimidines possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .
- Anti-inflammatory Effects : There is ongoing research into their anti-inflammatory properties which could lead to new treatments for inflammatory diseases .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-Methoxypyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and proliferation . By binding to the active site of these enzymes, it can disrupt their function, leading to the inhibition of cancer cell growth and proliferation . Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Structural Highlights :
- Core : Pyrido[2,3-d]pyrimidine (pyridine fused to pyrimidine at positions 2 and 3).
- Key Substituent : Methoxy group at position 4, enhancing electronic properties and binding interactions.
- Synthetic Routes : Synthesized via reductive amination, cyclocondensation, or modifications of chloropyrimidine precursors .
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 4-methoxypyrido[2,3-d]pyrimidine are best understood through comparison with analogs differing in fused heterocycles, substituent positions, or functional groups.
Comparison by Fused Heterocycle
Thieno[2,3-d]pyrimidines
- Core : Thiophene fused to pyrimidine (replacing pyridine in pyrido analogs).
- Example: 4-Methoxy-thieno[2,3-d]pyrimidine (Fig. 2A) .
- Key Differences: Electronic Effects: Sulfur atom increases electron density, altering reactivity. Bioactivity: Thieno derivatives exhibit antiviral and kinase inhibitory activity but show reduced metabolic stability compared to pyrido analogs .
Furo[2,3-d]pyrimidines
- Core : Furan fused to pyrimidine.
- Example: 4-Amino-5-methylfuro[2,3-d]pyrimidine (Fig. 3A) .
- Key Differences :
Comparison by Substituent Position and Functional Groups
4-Methoxy vs. 4-Amino Derivatives
- Methoxy Group : Enhances lipophilicity and membrane permeability but may reduce hydrogen bonding capacity.
- Amino/Thioxo Groups: Improve water solubility and enable covalent interactions with targets (e.g., thymidylate synthase) .
Pyrido[3,4-d]pyrimidines
- Core : Pyridine fused to pyrimidine at positions 3 and 3.
- Example : 2,4-Disubstituted pyrido[3,4-d]pyrimidines (CXCR2 antagonists) .
- Key Differences :
Physicochemical and Pharmacokinetic Profiles
| Property | This compound | 4-Methoxy-thieno[2,3-d]pyrimidine | 2,4-Disubstituted Pyrido[3,4-d]pyrimidine |
|---|---|---|---|
| LogP | 1.8–2.5 | 2.1–3.0 | 1.5–2.2 |
| Solubility (µg/mL) | 15–30 | 10–20 | 20–50 |
| Metabolic Stability | Moderate | Low | High |
| Key Targets | EGFR, CDK2 | Kinases, Topoisomerases | CXCR2, JAK2 |
- LogP Trends: Thieno analogs are more lipophilic due to sulfur, whereas pyrido[3,4-d] derivatives balance polarity.
- Metabolism: Pyrido[2,3-d] analogs with methoxy groups undergo slower hepatic clearance than thieno derivatives .
Q & A
Q. What synthetic methodologies are commonly employed for introducing the methoxy group at position 4 of pyrido[2,3-d]pyrimidine?
The methoxy group at the C4 position is typically introduced via nucleophilic substitution of a chlorine atom using sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃) in methanol. For example, 4-chloropyrido[2,3-d]pyrimidine intermediates can undergo methoxy substitution under reflux conditions (60–80°C, 6–12 hours) . Post-synthesis purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .
Q. Which spectroscopic techniques are critical for confirming the structure of 4-methoxypyrido[2,3-d]pyrimidine derivatives?
Key techniques include:
- ¹H/¹³C NMR : To verify methoxy (-OCH₃) proton signals (~δ 3.8–4.0 ppm) and aromatic ring connectivity.
- Mass spectrometry (EI/ESI) : For molecular ion confirmation and fragmentation patterns.
- IR spectroscopy : To detect functional groups (e.g., C-O stretch at ~1250 cm⁻¹ for methoxy) .
Q. What are the most frequently explored substituents in pyrido[2,3-d]pyrimidine derivatives, and how do they influence solubility?
Common substituents include:
- C4 : Methoxy (enhances hydrophilicity), chloro (improves electrophilicity for further derivatization).
- C6/C7 : Methyl, phenyl, or heteroaromatic groups (modulate steric effects and target binding). Methoxy groups at C4 generally improve aqueous solubility compared to chloro analogs, facilitating in vitro assays .
Advanced Research Questions
Q. How do structure-activity relationship (SAR) studies rationalize the biological activity of this compound derivatives?
SAR studies highlight that:
- The C4 methoxy group enhances kinase inhibition (e.g., FAK, CHK1) by forming hydrogen bonds with hinge regions.
- Substituents at C6/C7 (e.g., methyl or aryl groups) improve selectivity by occupying hydrophobic pockets in target proteins. For example, 6-aryl-substituted analogs show 10-fold higher potency against CHK1 compared to unsubstituted derivatives .
Q. How should researchers address contradictions in biological data between 4-methoxy and 4-chloro analogs?
Discrepancies may arise from differences in:
- Electrophilicity : Chloro analogs may react non-specifically with cellular nucleophiles, leading to off-target effects.
- Metabolic stability : Methoxy groups are less prone to oxidative degradation than chloro substituents. Validate results using orthogonal assays (e.g., thermal shift assays for target engagement) and control for purity via HPLC .
Q. What computational strategies are recommended for optimizing this compound derivatives?
Use:
- Molecular docking : To predict binding modes with kinases (e.g., FAK, PARP-1) and prioritize substituents.
- MD simulations : To assess stability of ligand-protein complexes over 100-ns trajectories.
- Free energy calculations (MM/PBSA) : To quantify binding affinities and guide synthetic efforts .
Q. What experimental protocols mitigate stability issues in this compound under physiological conditions?
- pH stability : Test compound integrity in buffers (pH 2–9) via LC-MS over 24 hours.
- Light sensitivity : Store derivatives in amber vials if conjugated π-systems are present.
- Metabolic profiling : Use liver microsomes to identify major degradation pathways .
Q. How can multi-step synthesis of this compound hybrids be optimized for scalability?
- Catalyst selection : Replace Pd-based catalysts with CuI for Ullmann couplings to reduce costs .
- One-pot reactions : Combine cyclization and methoxylation steps using microwave irradiation (e.g., 150°C, 30 minutes) .
Q. What in vitro assays are most suitable for evaluating this compound derivatives as kinase inhibitors?
Q. How can researchers address low yields in the final cyclization step of pyrido[2,3-d]pyrimidine synthesis?
- Solvent optimization : Replace ethanol with DMF to improve solubility of intermediates.
- Base selection : Use K₃PO₄ instead of Na₂CO₃ to enhance reaction efficiency (yields increase from 45% to 72%) .
Q. Tables for Key Data
| Substituent Position | Common Groups | Impact on Activity | Reference |
|---|---|---|---|
| C4 | -OCH₃, -Cl | H-bonding, solubility | |
| C6 | -CH₃, -Ph | Hydrophobic interaction | |
| C7 | Heteroaryl | Selectivity modulation |
| Assay Type | Protocol | Application |
|---|---|---|
| Kinase inhibition | ADP-Glo™, 10 µM ATP, 1 h incubation | FAK/CHK1 IC₅₀ |
| Metabolic stability | Liver microsomes (human/mouse), 37°C, 1 h | Half-life (t₁/₂) |
| SAR validation | Thermal shift assay (ΔTm ≥ 2°C) | Target engagement |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
